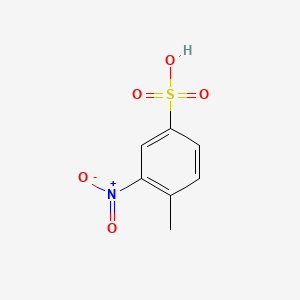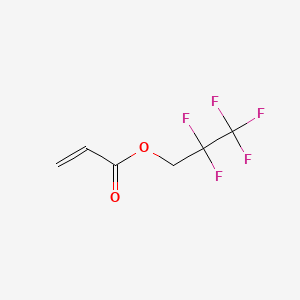
4-Methyl-2-phenylpent-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-Methyl-2-phenyl-2-pentenal is a member of phenylacetaldehydes.
Mechanism of Action
Target of Action
It is known that this compound is used as a flavoring agent , suggesting that its targets could be taste receptors or other related proteins in the human body.
Mode of Action
It is suggested that the compound may interact with its targets to produce a cocoa-like aroma . This interaction could potentially alter the conformation or activity of the target proteins, leading to the perception of this specific flavor.
Pharmacokinetics
It is known that the compound is soluble in oils and insoluble in water , which may influence its absorption and distribution in the body.
Result of Action
It is known to produce a cocoa-like aroma when used as a flavoring agent . This suggests that it may induce changes in sensory perception at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 4-Methyl-2-phenylpent-2-enal can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in oil-based environments . Furthermore, its stability and efficacy as a flavoring agent may be affected by factors such as temperature, pH, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that phenylacetaldehydes, the class of compounds to which 4-Methyl-2-phenylpent-2-enal belongs, can participate in various biochemical reactions
Cellular Effects
It is known that phenylacetaldehydes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and it was concluded that there is no safety concern at current levels of intake when used as a flavoring agent .
Properties
CAS No. |
26643-91-4 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(Z)-4-methyl-2-phenylpent-2-enal |
InChI |
InChI=1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b12-8+ |
InChI Key |
ULRYRAHIBWLZKC-XYOKQWHBSA-N |
SMILES |
CC(C)C=C(C=O)C1=CC=CC=C1 |
Isomeric SMILES |
CC(C)/C=C(\C=O)/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C=C(C=O)C1=CC=CC=C1 |
boiling_point |
82.00 to 87.00 °C. @ 0.70 mm Hg |
density |
0.980-0.986 |
| 26643-91-4 | |
physical_description |
Colourless to slightly yellow liquid; Cocoa-like aroma |
Pictograms |
Irritant |
solubility |
Soluble in oils; Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methyl-2-phenylpent-2-enal thiosemicarbazone?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of the compound, which is C13H17N3S []. Using this information, we can calculate the molecular weight to be 247.36 g/mol.
Q2: Can you describe the key structural features of this compound thiosemicarbazone as determined by the study?
A2: The study reveals that in the solid state, the molecule of this compound thiosemicarbazone exhibits a specific spatial arrangement. The thiosemicarbazone moiety, which is mostly planar, is twisted relative to the phenyl ring by an angle of 53.15° []. This information suggests limited conjugation between these two parts of the molecule. Additionally, the crystal structure reveals the formation of hydrogen bonds between the N-H groups and the sulfur atom (N—H...S), leading to the creation of layers stacked along the crystallographic direction denoted as (100) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)

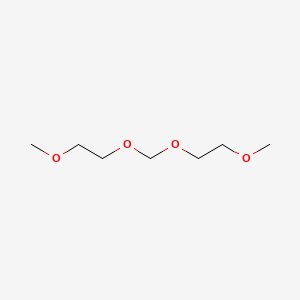
![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)

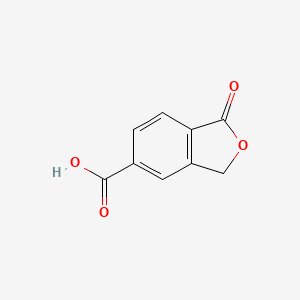
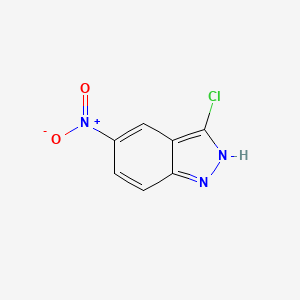
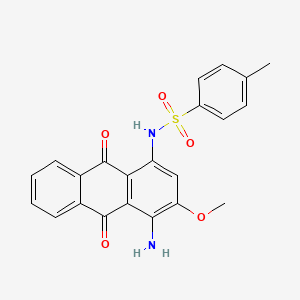
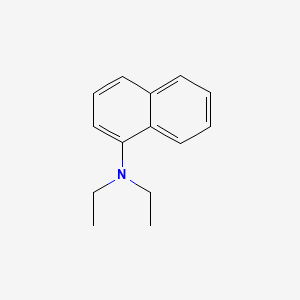
![2-Methylnaphth[1,2-d]oxazole](/img/structure/B1580899.png)
